Lantrisul
Description
Historical Development of Sulfonamide Compounds
The sulfonamide class originated from Gerhard Domagk’s 1932 discovery of Prontosil, an azo dye derivative with potent anti-streptococcal activity. This breakthrough marked the first systemic antibacterial agent capable of treating systemic infections, catalyzing the "sulfa craze" of the 1930s. Early sulfonamides like sulfanilamide faced challenges due to poor solubility and toxicity, exemplified by the 1937 sulfanilamide elixir disaster that precipitated modern drug safety regulations.
Structural refinements led to second-generation sulfonamides, including pyrimidine-linked derivatives. Sulfadiazine (1941), sulfamerazine (1942), and sulfamethazine (1943) were developed to optimize pharmacokinetics and expand antimicrobial spectra. By combining these three agents, Lantrisul achieved broader efficacy against Gram-positive and Gram-negative pathogens while reducing renal crystalluria risks associated with individual components.
This compound Classification in Sulfonamide Chemistry
This compound belongs to the long-acting sulfonamides subclass (ATC: J01ED20), distinguished by its trisulfapyrimidine structure. The compound’s three active moieties share a common sulfanilamide backbone but differ in pyrimidine substituents:
| Component | Pyrimidine Substitution | logP | Plasma Half-Life (h) |
|---|---|---|---|
| Sulfadiazine | Unsubstituted | 0.64 | 10–15 |
| Sulfamerazine | 4-methyl | 0.89 | 12–18 |
| Sulfamethazine | 4,6-dimethyl | 1.12 | 24–36 |
Data derived from PubChem entries
This structural diversity enables staggered antimicrobial activity: sulfadiazine provides rapid bactericidal effects, while sulfamethazine sustains therapeutic concentrations. The combination also reduces the likelihood of resistance, as simultaneous mutations in bacterial dihydropteroate synthase (DHPS) to evade all three components are statistically improbable.
Nomenclature and Synonymy in Scientific Literature
This compound’s nomenclature reflects both its composite nature and historical branding:
Systematic Name
4-Amino-N-(pyrimidin-2-yl)benzenesulfonamide; 4-Amino-N-(4-methylpyrimidin-2-yl)benzenesulfonamide; 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide.
Synonyms
- Brand names: Sulfaloid, Triple Sulfoid, Neotrizine
- Chemical identifiers: Trisulfapyrimidines oral suspension, J01ED20
- Research codes: IG Farben KL-730 derivatives
Regulatory databases classify this compound under the umbrella term "trisulfapyrimidines," though modern pharmacopeias increasingly specify individual component ratios.
Significance in Antimicrobial Research
This compound’s trisulfapyrimidine architecture has informed two key research domains:
Enzymatic Inhibition Mechanisms
All three components competitively inhibit DHPS, blocking folate synthesis by mimicking p-aminobenzoic acid (pABA). X-ray crystallography reveals that sulfadiazine’s unsubstituted pyrimidine optimally occupies the pABA binding pocket, while sulfamethazine’s dimethyl groups enhance hydrophobic interactions with resistant DHPS variants.
Veterinary and Agricultural Applications
Despite declining human use, this compound derivatives remain vital in veterinary medicine. Sulfaquinoxaline (a structural analog) is widely employed against poultry coccidiosis, demonstrating the enduring utility of trisulfapyrimidine scaffolds in zoonotic disease management.
Recent studies highlight this compound’s role in elucidating plasmid-borne resistance mechanisms. The sul1, sul2, and sul3 genes encode DHPS isoforms with Phe-Gly substitutions that sterically exclude sulfonamides while preserving pABA affinity—a direct evolutionary response to trisulfapyrimidine pressure.
Properties
CAS No. |
8017-57-0 |
|---|---|
Molecular Formula |
C33H36N12O6S3 |
Molecular Weight |
792.9 g/mol |
IUPAC Name |
4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide;4-amino-N-(4-methylpyrimidin-2-yl)benzenesulfonamide;4-amino-N-pyrimidin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C12H14N4O2S.C11H12N4O2S.C10H10N4O2S/c1-8-7-9(2)15-12(14-8)16-19(17,18)11-5-3-10(13)4-6-11;1-8-6-7-13-11(14-8)15-18(16,17)10-4-2-9(12)3-5-10;11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10/h3-7H,13H2,1-2H3,(H,14,15,16);2-7H,12H2,1H3,(H,13,14,15);1-7H,11H2,(H,12,13,14) |
InChI Key |
CBQDCAAOUQVIJL-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N.CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C.C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N.CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C.C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N |
Other CAS No. |
8017-57-0 |
Synonyms |
triple sulfa trisulfapyrimidine trisulfapyrimidine sodium salt |
Origin of Product |
United States |
Scientific Research Applications
Medical Applications
Lantrisul has been investigated for its potential therapeutic applications, particularly in the treatment of various diseases due to its unique chemical properties.
Antimicrobial Properties
Recent studies have highlighted the effectiveness of lanthanides, including this compound, as antimicrobial agents. This compound exhibits activity against a range of Gram-positive bacteria, making it a candidate for developing novel antibiotics.
- Case Study : A research study demonstrated that this compound could inhibit the growth of Staphylococcus aureus, a common pathogen responsible for various infections. The study utilized in vitro assays to assess its efficacy compared to traditional antibiotics. Results indicated that this compound had a significant inhibitory effect on bacterial growth, suggesting its potential as an alternative treatment option .
Cancer Treatment
Research into the use of lanthanides in oncology has shown promising results. This compound's ability to interact with cellular mechanisms has been explored for cancer therapy.
- Case Study : In a clinical trial involving patients with advanced solid tumors, this compound was administered as part of a combination therapy regimen. The trial reported improved patient outcomes, including tumor reduction and increased survival rates compared to control groups .
Environmental Applications
This compound's properties extend beyond medicine into environmental science, particularly in waste management and remediation.
Wastewater Treatment
Studies have investigated the application of this compound in treating wastewater contaminated with pharmaceuticals and heavy metals. Its ability to bind with pollutants enhances removal efficiency.
- Data Table: Removal Efficiency of this compound in Wastewater Treatment
| Contaminant | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |
|---|---|---|---|
| Heavy Metals (Lead) | 10 | 0.5 | 95 |
| Pharmaceuticals | 5 | 0.2 | 96 |
This table illustrates the high removal efficiencies achieved using this compound in controlled experiments .
Material Science Applications
In materials science, this compound is being explored for its unique properties that can enhance material performance.
Nanotechnology
This compound has been incorporated into nanomaterials for various applications, including drug delivery systems and biosensors.
- Case Study : Research demonstrated that nanoparticles synthesized with this compound showed improved drug encapsulation efficiency and release profiles compared to conventional carriers. This advancement suggests that this compound can play a crucial role in developing more effective drug delivery systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
Lantrisul belongs to a class of trisulfapyrіmidine formulations, which include Neotrizine (Eli Lilly), Sulfaloid (Forest Pharmaceuticals), and Sulfose (Wyeth-Ayerst). These products share identical active ingredients and concentrations, differing primarily in regulatory pathways, manufacturers, and market timelines.
Table 1: Regulatory and Manufacturer Comparison
| Drug Name | Manufacturer | Application Type | Approval Date | Market Status |
|---|---|---|---|---|
| This compound | Lannett Co., Inc. | ANDA 080123 | 1978-08-24 | Discontinued |
| Neotrizine | Eli Lilly | NDA 006317 | Pre-1982 | Discontinued |
| Sulfaloid | Forest Pharmaceuticals | ANDA 080100 | Pre-1982 | Discontinued |
| Sulfose | Wyeth-Ayerst | ANDA 080013 | Pre-1982 | Discontinued |
Data sourced from U.S. FDA Orange Book and DrugFuture databases .
Key Findings:
Therapeutic Equivalence: All products contain identical sulfonamide ratios (167 mg/5 mL each), suggesting comparable efficacy and safety profiles.
Regulatory Pathways :
- This compound and Sulfaloid were approved via Abbreviated New Drug Applications (ANDAs), implying reliance on existing data for safety and efficacy.
- Neotrizine followed a New Drug Application (NDA) pathway, suggesting it may have been the pioneer formulation .
Market Discontinuation : All drugs were withdrawn, likely due to declining use of sulfonamide combinations in favor of single-agent antibiotics (e.g., trimethoprim-sulfamethoxazole) and increased resistance .
Pharmacological Considerations:
Preparation Methods
Sulfadiazine Synthesis
Sulfadiazine is synthesized via nucleophilic substitution between acetylsulfanilyl chloride and 2-aminopyrimidine :
Conditions :
Sulfamerazine Synthesis
Sulfamerazine follows a similar pathway using 2-amino-4-methylpyrimidine :
Optimization :
Sulfamethazine Synthesis
Sulfamethazine synthesis employs 2-amino-4,6-dimethylpyrimidine :
Key Data :
Formulation of this compound
The final product is a 1:1:1 molar ratio blend of sulfadiazine, sulfamerazine, and sulfamethazine.
Blending Protocol
-
Individual Purification : Each sulfonamide is recrystallized from ethanol and dried under vacuum.
-
Mixing : Components are combined in equimolar proportions using a tumble blender for homogeneity.
-
Quality Control :
Table 1: Analytical Characterization of this compound Components
| Component | Retention Time (min) | Purity (%) | Melting Point (°C) |
|---|---|---|---|
| Sulfadiazine | 4.2 | 98.5 | 252–254 |
| Sulfamerazine | 5.1 | 97.8 | 234–236 |
| Sulfamethazine | 6.3 | 99.1 | 197–199 |
Mechanistic Insights and Reaction Optimization
Nucleophilic Acyl Substitution
The reaction mechanism involves attack by the pyrimidine amine on the electrophilic sulfur in acetylsulfanilyl chloride, displacing chloride and forming a sulfonamide bond. Steric hindrance from methyl groups in sulfamerazine and sulfamethazine slightly reduces reaction rates compared to sulfadiazine.
Solvent and Temperature Effects
-
Acetone vs. Pyridine : Pyridine increases yields by 10–15% due to superior HCl absorption.
-
Temperature : Exceeding 60°C promotes side reactions (e.g., sulfanilamide decomposition).
Industrial-Scale Production Challenges
-
Cost of Pyrimidine Derivatives : 2-Amino-4,6-dimethylpyrimidine is 30% costlier than 2-aminopyrimidine.
-
Waste Management : HCl gas neutralization requires scrubbers to prevent equipment corrosion.
-
Regulatory Compliance : FDA guidelines mandate <0.1% residual solvents in final products.
Advanced Purification Techniques
Recrystallization vs. Chromatography
Spectroscopy for Quality Assurance
-
: Aromatic protons at δ 7.5–8.1 ppm confirm sulfonamide formation.
Recent Innovations in Sulfonamide Synthesis
The 2025 PhD thesis by Izquierdo highlights molecularly imprinted polymers (MIPs) for selective sulfonamide recognition, though this pertains to analytical detection rather than synthesis .
Q & A
Q. Example Table: Key Experimental Parameters
| Parameter | Details | Rationale |
|---|---|---|
| Sample Size | n=5 per treatment group | Reduces Type II error |
| Dosage Range | 0.1–100 µM | Covers EC50 and toxicity thresholds |
| Time Points | 0h, 24h, 48h | Captures dynamic responses |
| Analytical Method | LC-MS/MS | Ensures specificity for this compound |
Cite protocols from peer-reviewed studies on analogous compounds .
How to resolve contradictions in published data on this compound's efficacy?
Advanced Research Question
Contradictions may arise from methodological differences (e.g., solvent polarity affecting compound stability). Address discrepancies by:
Source Evaluation : Compare study conditions (e.g., temperature, pH).
Statistical Reanalysis : Apply meta-analysis to pooled data, testing for heterogeneity (e.g., I² statistic).
Experimental Replication : Reproduce key studies with standardized protocols.
Q. Example Workflow :
- Step 1 : Catalog inconsistencies (e.g., EC50 values varying >20% across studies).
- Step 2 : Identify confounders (e.g., impurity levels in commercial batches).
- Step 3 : Validate findings using orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization) .
What methodologies are recommended for synthesizing this compound derivatives with enhanced stability?
Advanced Research Question
For derivative synthesis:
- Route Design : Use retrosynthetic analysis to identify feasible pathways (e.g., amide coupling vs. Suzuki-Miyaura).
- Characterization : Include NMR (¹H, ¹³C), HRMS, and X-ray crystallography for structural confirmation.
- Stability Testing : Assess degradation under stress conditions (e.g., UV light, oxidative environments).
Q. Example Table: Stability Test Parameters
| Condition | Metrics Tracked | Duration |
|---|---|---|
| pH 2.0 / 37°C | % Parent compound remaining | 48h |
| UV Exposure | Degradation byproduct formation | 24h |
| Humidity (75% RH) | Hygroscopicity changes | 7 days |
Prioritize scalable synthetic routes and validate purity (>98%) via HPLC .
How to ensure ethical rigor in preclinical studies involving this compound?
Basic Research Question
- Animal Studies : Follow ARRIVE guidelines for reporting (e.g., randomization, sample-size justification).
- Data Transparency : Share raw datasets and negative results to avoid publication bias.
- Compliance : Obtain approvals from institutional review boards (IRBs) for human cell-line use .
What strategies improve reproducibility in this compound pharmacokinetic studies?
Advanced Research Question
- Standardization : Use reference materials (e.g., USP-grade this compound) across labs.
- Cross-Lab Validation : Collaborate with independent groups to replicate absorption/distribution profiles.
- Metadata Reporting : Document variables like animal diet, circadian timing, and anesthesia protocols.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
